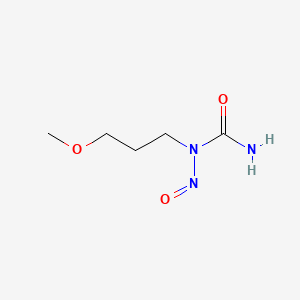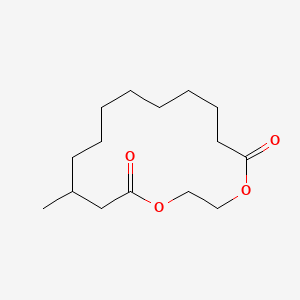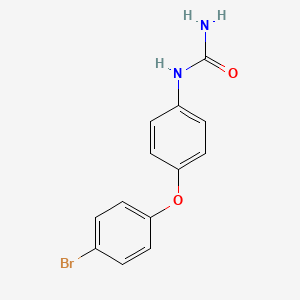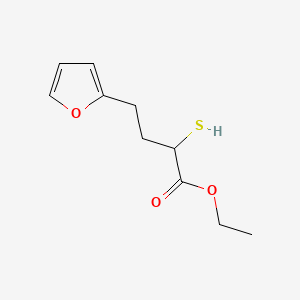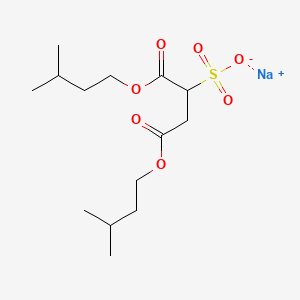![molecular formula C3H10O4P2 B12648024 [(Dimethylphosphinoyl)methyl]phosphonic acid CAS No. 71762-36-2](/img/structure/B12648024.png)
[(Dimethylphosphinoyl)methyl]phosphonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(Dimethylphosphinoyl)methyl]phosphonic acid is an organophosphorus compound with the molecular formula C₃H₁₀O₄P₂. It is known for its applications in various fields, including chemistry, biology, and industry. The compound is characterized by its high boiling point of 468.4°C at 760 mmHg and a density of 1.417 g/cm³ .
Preparation Methods
Synthetic Routes and Reaction Conditions
[(Dimethylphosphinoyl)methyl]phosphonic acid can be synthesized through several methods. One common approach involves the reaction of dimethylphosphine oxide with formaldehyde and phosphorous acid under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactors and continuous processing techniques. The use of high-purity reagents and precise control of reaction parameters is crucial to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
[(Dimethylphosphinoyl)methyl]phosphonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can convert it to lower oxidation state derivatives.
Substitution: It can participate in substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acid derivatives, while reduction can produce phosphine oxides .
Scientific Research Applications
[(Dimethylphosphinoyl)methyl]phosphonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and as a therapeutic agent.
Industry: It is employed in the production of flame retardants, plasticizers, and other industrial chemicals
Mechanism of Action
The mechanism of action of [(Dimethylphosphinoyl)methyl]phosphonic acid involves its interaction with specific molecular targets and pathways. It can form complexes with metal ions, which may inhibit or activate certain enzymes. The compound’s ability to donate or accept electrons also plays a role in its chemical reactivity and biological effects .
Comparison with Similar Compounds
[(Dimethylphosphinoyl)methyl]phosphonic acid can be compared with other similar compounds, such as:
Dimethyl methylphosphonate: Known for its use as a flame retardant and in the production of chemical weapons.
Diethyl phosphonate: Used in organic synthesis and as a precursor for various phosphorus-containing compounds.
Phosphoric acid: Widely used in industry and agriculture as a fertilizer and in the production of detergents.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct reactivity and applications compared to other phosphonic acids .
Properties
CAS No. |
71762-36-2 |
|---|---|
Molecular Formula |
C3H10O4P2 |
Molecular Weight |
172.06 g/mol |
IUPAC Name |
dimethylphosphorylmethylphosphonic acid |
InChI |
InChI=1S/C3H10O4P2/c1-8(2,4)3-9(5,6)7/h3H2,1-2H3,(H2,5,6,7) |
InChI Key |
OPQAGLVVRDQXPB-UHFFFAOYSA-N |
Canonical SMILES |
CP(=O)(C)CP(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



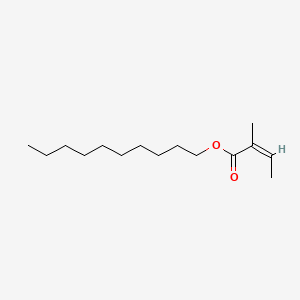
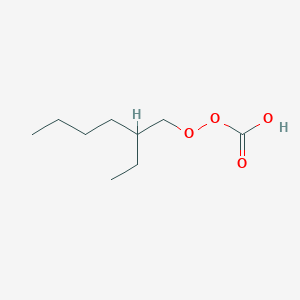
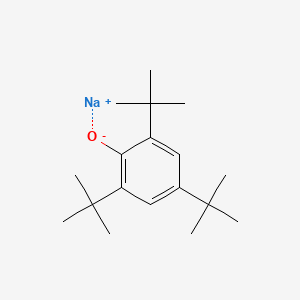
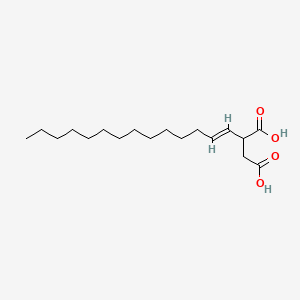
![1-[(Tert-butylamino)methyl]naphthalen-2-ol;hydrochloride](/img/structure/B12647987.png)



